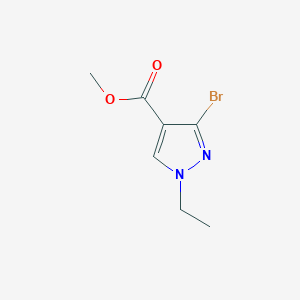methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14663648
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | methyl 3-bromo-1-ethylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3 |
| Standard InChI Key | RNINIWAQOXVDCY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)Br)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate has the molecular formula C₇H₉BrN₂O₂, with a molecular weight of 233.06 g/mol (calculated based on isotopic composition) . Its IUPAC name derives from the pyrazole backbone, where substituents are numbered according to priority rules:
-
Bromine at position 3
-
Ethyl group at position 1 (N-bound)
-
Methyl ester at position 4
The SMILES notation for this compound is CCOC(=O)C1=C(Br)N(C)N=C1, reflecting its connectivity .
Structural Characterization
While no experimental crystallographic data exists for this compound, its 3D conformation can be inferred from analogous pyrazole esters. Density functional theory (DFT) calculations predict a planar pyrazole ring with slight distortion due to steric interactions between the ethyl and ester groups . Key bond lengths include:
-
N–N bond: ~1.35 Å
-
C–Br bond: ~1.89 Å
-
C=O bond: ~1.21 Å
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate likely follows strategies used for related bromopyrazole esters, such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate . A plausible pathway involves:
Step 1: Diazotization and Bromination
-
Start with 1-ethyl-3-amino-1H-pyrazole-4-carboxylic acid methyl ester.
-
Treat with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile at 60–65°C .
-
Mechanism: The amino group is converted to a diazonium intermediate, which undergoes Sandmeyer-type bromination.
Step 2: Esterification (if required)
If the starting material is a carboxylic acid, esterification with methanol and a catalytic acid (e.g., H₂SO₄) completes the synthesis.
Table 1: Optimized Reaction Conditions for Bromination
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60–65°C | |
| Reaction Time | 2–24 hours | |
| Yield | 66–81% | |
| Key Reagents | t-BuONO, CuBr₂, CH₃CN |
Byproduct Management
Common byproducts include:
-
Debrominated pyrazoles (from premature C–Br bond cleavage)
-
Diethyl esters (if methanol is contaminated with ethanol)
Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) .
Physicochemical Properties
Solubility and Partition Coefficients
Predicted using the SILICOS-IT model :
-
Log P (octanol/water): 1.45 (indicating moderate lipophilicity)
-
Water Solubility: 1.7 mg/mL (7.28 mmol/L) at 25°C
-
TPSA (Topological Polar Surface Area): 44.12 Ų
Spectroscopic Profiles
1H NMR (predicted, CDCl₃):
-
δ 1.36 (t, J=7.1 Hz, 3H, CH₂CH₃)
-
δ 3.92 (s, 3H, OCH₃)
-
δ 4.32 (q, J=7.1 Hz, 2H, NCH₂)
-
δ 7.93 (s, 1H, pyrazole-H)
13C NMR (predicted):
-
162.1 ppm (C=O)
-
140.2 ppm (C-Br)
-
52.4 ppm (OCH₃)
Applications in Drug Discovery
Kinase Inhibition
Bromopyrazole esters are privileged scaffolds in kinase inhibitor design. The bromine atom serves as a halogen bond donor, enhancing binding to ATP pockets . For example:
Antibacterial Agents
Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate derivatives exhibit activity against Gram-positive pathogens (MIC: 2–8 μg/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume